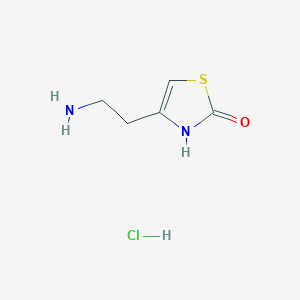

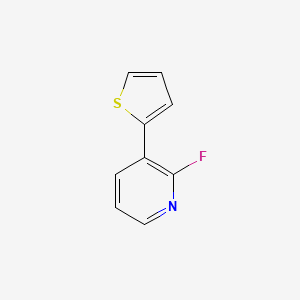

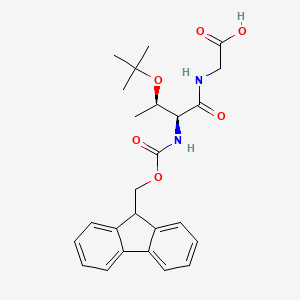

![molecular formula C18H32BNO4 B1450372 8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane CAS No. 1266349-78-3](/img/structure/B1450372.png)

8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane

Overview

Description

The compound is a complex organic molecule that contains a bicyclic octane structure, a boronate ester group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl), and a Boc-protected amine (Boc stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic octane structure and the boronate ester group. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the boronate ester and the Boc-protected amine. The boronate ester can undergo reactions with various nucleophiles, and the Boc group can be removed under acidic conditions to reveal the amine .Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is widely used in the Suzuki-Miyaura cross-coupling reactions as a boronic ester. It provides a versatile method for forming carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, pharmaceuticals, and polymers .

Drug Discovery: Lead Compound Optimization

The boron moiety in this compound can be critical for the optimization of lead compounds in drug discovery. It often imparts desirable pharmacokinetic properties and can improve the binding affinity to biological targets .

Material Science: Conjugated Polymers

In material science, this compound is utilized for the synthesis of conjugated polymers. These polymers have applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells due to their ability to conduct electricity .

Catalysis: Transition Metal Catalysts

The compound serves as a ligand for transition metal catalysts. These catalysts are used in various chemical reactions, including hydrogenation, oxidation, and reduction processes that are pivotal in industrial chemistry .

Agricultural Chemistry: Pesticide Development

In agricultural chemistry, derivatives of this compound are explored for the development of novel pesticides. The boron center can interact with essential biological enzymes in pests, leading to effective pest control solutions .

Bioconjugation: Diagnostic and Therapeutic Agents

The compound’s reactive boron center allows for bioconjugation with biomolecules, which is useful in creating diagnostic and therapeutic agents, particularly in the field of targeted drug delivery .

Nanotechnology: Nanomaterial Synthesis

It is also involved in the synthesis of nanomaterials. The boron-containing compounds can be used to create boron-doped nanomaterials with unique electronic and optical properties .

Analytical Chemistry: Chiral Separation

Lastly, in analytical chemistry, this compound can be used to synthesize chiral stationary phases for chromatography, aiding in the separation of enantiomers, which is crucial for the production of enantiopure substances .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-13-8-9-14(20)11-12(10-13)19-23-17(4,5)18(6,7)24-19/h12-14H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFZHVZUKIURNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC3CCC(C2)N3C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

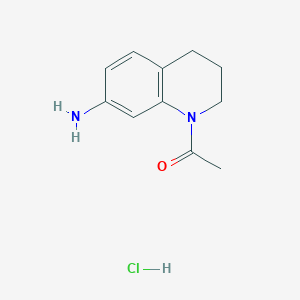

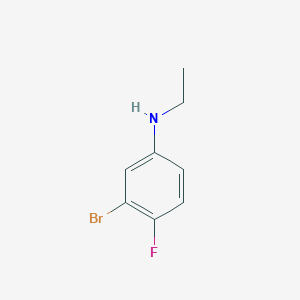

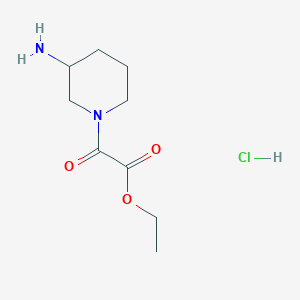

![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B1450289.png)

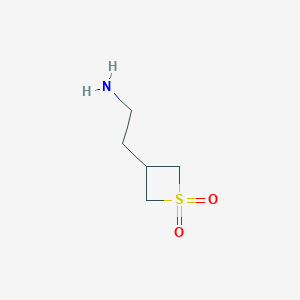

![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)